molecular formula C21H22ClNO4 B8805810 Dimethomorph

Dimethomorph

Cat. No. B8805810
M. Wt: 387.9 g/mol
InChI Key: QNBTYORWCCMPQP-UHFFFAOYSA-N
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Description

Dimethomorph is a natural product found in Ganoderma lucidum with data available.
Dimethomorph is a fungicide effective against Oomycetes in vines, tomatoes and other crops with an systemic affect and good protective activity. It is also a lipid synthesis inhibitor.

properties

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice.

Product Name

Dimethomorph

Molecular Formula

C21H22ClNO4

Molecular Weight

387.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one

InChI

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3

InChI Key

QNBTYORWCCMPQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC

Color/Form

Colorless to grey crystalline powder

density

Bulk density: 1318 kg/cu m (20 °C)

melting_point

127-148 °C
MP: 125-149 °C

physical_description

Colorless odorless solid;  [Merck Index]

solubility

In water (mg/L at 20 °C): 81.1 at pH 4;  49.2 at pH 7;  41.8 at pH 9
Solubility (g/L at 20 deg ): acetone 50;  toluene 20;  methanol 20;  dichloromethane 500
Solubility in n-hexane 0.11;  methanol 39;  ethyl acetate 48.3;  toluene 49.5;  acetone 100;  dichloromethane (all for E,Z, in g/L)
Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3;  cyclohexanone, 27;  dichloromethane, 315;  dimethylformamide, 165;  n-hexane, 0.036;  methanol, 7.5;  toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1;  dimethylformamide, 272;  n-hexane, 0.076;  toluene 39.0;  dichloromethane 296;  ethyl acetate 39.9;  methanol 31.5

vapor_pressure

0.00000001 [mmHg]
Vapor pressure: (E)-isomer 9.7X10-4 mPa;  (Z) isomer 1.0X10-3 mPa (both at 25 °C)
7.39X10-6 mm Hg at 25 °C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Chloro-3',4'-dimethoxy benzophenone (6.29 g, 25 mmol), sodium tert.-amylate (5.50 g, 50 mmol), acetyl morpholine (23.90 g, 185 mmol), and anhydrous toluene (50 ml) were stirred under reflux for 8 hours. After cooling, the solution was washed twice with water, dried, and the toluene distilled off on a rotary evaporator. The viscous residue was stirred at 50° C. with diisopropyl ether (40 ml), whereupon the substance solidified. After it had cooled to room temperature, the crude product was crushed, filtered by suction, washed with diisopropyl ether (2×5 ml) and dried.
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-amylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6.92 g (25 mmol) 4-chloro-3',4'-dimethoxybenzophenone, 12.9 g (100 mmol) N-acetylmorpholine and 11.2 g (170 mmol) powdered potassium hydroxide (85%) were mixed well and allowed to stand at room temperature for 30 minutes, with occasional stirring. The viscous mass so obtained was then added to a vigorously stirred mixture of 100 ml water and 50 ml toluene. The toluene phase was dried and separated over a column containing 50 g silica gel using 150 ml each of 95:5, 90:10 and 80:20 toluene-acetone mixture as eluant. The fractions with an Rf value of 0.37 (Toluene/Acetone 7:3) were evaporated in a rotary evaporator, after which 0.8 g of the title compound were obtained by trituration with a little diisopropyl ether.
Quantity
6.92 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Chloro-3', 4'-dimethoxybenzophenone (276.7 g; 1 mol), N-acetyl morpholine (387.6 g; 3 mol) and powdered sodium hydroxide (40.0 g; 1 mol) in n-octane (600 ml) were refluxed under stirring for 10 hours at a column internal temperature of 127° C. The refluxing condensate (3 l/h) was passed through a column packed with molecular sieves (4 A, 150 g). Subsequently, n-octane (450 ml) was distilled off and toluene (1 l) was added. The mixture was heated to 80° C. and extracted once with 500 ml water and twice with 250 ml water. The organic layer was separated, and dried by azeotropic distillation of a part of the solvent (125 ml) under reduced pressure. On cooling to room temperature, crystallisation already started. Under continuous stirring, 750 ml petroleum ether (bp. 58°-63° C.) was added over a period of 30 minutes. After standing overnight, the crystals were collected by vacuum filtration washed with toluene/petroleum ether (1:3; 400 ml) and dried. Yield: 268 g (69.1%). Mp.: 140°-152° C. The product was 98.1% pure and contained 0.9% of the original ketone. The mother liquor contained an additional 25.2 g of the title compound and 42.2 g of the original ketone. The water washings contained 207 g =1.6 mol N-acetyl morpholine.
Quantity
276.7 g
Type
reactant
Reaction Step One
Quantity
387.6 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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